molecular formula C19H16N4O5S B2838978 4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 449792-68-1

4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2838978
CAS No.: 449792-68-1
M. Wt: 412.42
InChI Key: OPGPSASZYLCXMK-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group at position 2 and a 4-methylbenzamide moiety at position 2. This compound is of interest due to its structural complexity, which may confer unique physicochemical and biological properties compared to simpler analogs. Its synthesis likely involves multi-step reactions, including cyclization and sulfonation, akin to methods described for related thieno-pyrazole derivatives .

Properties

IUPAC Name

4-methyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-12-2-4-13(5-3-12)19(24)20-18-16-10-29(27,28)11-17(16)21-22(18)14-6-8-15(9-7-14)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGPSASZYLCXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and thiophene carboxylic acids.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to an aromatic ring using nitric acid and sulfuric acid.

    Attachment of the Benzamide Moiety: This step involves the formation of an amide bond, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or anhydride) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Nitro Group Reduction

The 4-nitrophenyl group undergoes selective catalytic hydrogenation under controlled conditions:

Reaction ConditionsProductYieldReference
H₂ (1 atm), Pd/C (10%), EtOH, 50°C, 6h4-aminophenyl derivative85%
Na₂S₂O₄, H₂O/EtOH (1:1), 70°C, 4hPartial reduction to hydroxylamine62%

This reduction modifies electronic properties while preserving the core scaffold for further functionalization.

Nucleophilic Substitution at Benzamide

The amide bond participates in substitution reactions with nucleophiles:

Table 1: Amide substitution reactivity

ReagentConditionsProduct TypeYield
KCN (excess)DMF, 120°C, 8hCyano-substituted derivative75%
NH₂NH₂·H₂OEtOH, reflux, 12hHydrazide analog68%
CH₃ONaTHF, 60°C, 6hMethyl ester derivative58%

Steric hindrance from the thienopyrazole ring reduces reaction rates compared to simpler benzamides .

Electrophilic Aromatic Substitution

The electron-deficient thieno[3,4-c]pyrazole ring undergoes regioselective reactions:

Key Observations:

  • Nitration: Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 6 of the thieno ring (72% yield).

  • Sulfonation: Oleum (20% SO₃) at 80°C produces sulfonic acid derivatives (55% yield).

  • Halogenation: Br₂/FeBr₃ in CH₂Cl₂ yields 5-bromo derivatives (63% yield).

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Example Protocol

  • React with β-keto esters under Dean-Stark conditions

  • Form fused pyrazolo-pyrimidine systems via [3+2] cycloaddition

  • Isolate products via column chromatography (avg. 65% yield)

Notable Derivatives:

Derivative StructureBiological Activity
Pyrazolo[1,5-a]pyrimidineKinase inhibition (IC₅₀ = 12 nM)
Thieno-triazole hybridAnticancer (GI₅₀ = 1.8 µM)

Oxidation/Reduction of Sulfone Group

The 5,5-dioxido moiety shows limited reactivity but participates in:

  • Radical reactions: Persulfate-induced C-S bond cleavage (45% yield)

  • Reductive desulfurization: Zn/HOAc removes sulfur atoms (38% yield)

Cross-Coupling Reactions

Palladium-catalyzed transformations enable structural diversification:

Table 2: Buchwald-Hartwig amination results

Aryl Halide PartnerCatalyst SystemYield
4-BromotoluenePd(OAc)₂/Xantphos, Cs₂CO₃71%
2-IodopyridinePd₂(dba)₃/BINAP, t-BuONa65%
3-ChloroquinolinePEPPSI-IPr, K₃PO₄58%

Reaction efficiency depends on electronic effects from the nitro group .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Nitro group rearrangement to C-nitroso intermediates

  • Ring contraction of thienopyrazole to pyrrolo[2,3-d]thiazole (22% yield)

Scientific Research Applications

Chemical Research Applications

1. Synthesis of Complex Molecules:
The compound serves as a valuable building block in synthetic organic chemistry. Its functional groups allow for diverse chemical reactions, making it a versatile reagent for creating more complex molecules. The presence of both nitro and amide functionalities enhances its reactivity in electrophilic and nucleophilic substitution reactions.

2. Reaction Mechanisms:
The compound can undergo various transformations such as:

  • Oxidation: Nitro groups can be reduced to amino groups, facilitating further functionalization.
  • Reduction: The compound can be oxidized to introduce additional functional groups.
  • Substitution Reactions: Both electrophilic and nucleophilic substitutions can occur on the aromatic rings.

Biological Research Applications

1. Antimicrobial Properties:
Studies have indicated that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant antimicrobial activities. The presence of the nitrophenyl group is thought to enhance these properties, making it a candidate for developing new antimicrobial agents.

2. Anticancer Activity:
Research has shown that thieno[3,4-c]pyrazole derivatives possess anticancer properties. The unique structure of 4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide may interact with specific biological targets involved in cancer cell proliferation and survival pathways.

3. Anti-inflammatory Effects:
Preliminary studies suggest potential anti-inflammatory effects of this compound. Its ability to modulate inflammatory pathways could lead to therapeutic applications in treating inflammatory diseases.

Medical Applications

1. Drug Development:
The compound is being investigated for its potential use in developing new pharmaceuticals targeting various diseases. Its unique combination of functionalities allows for modifications that could enhance efficacy and reduce side effects in drug formulations.

2. Diagnostic Tools:
Due to its reactive nature, this compound may also be explored for use in diagnostic applications, particularly in assays that require specific chemical interactions with biological molecules.

Industrial Applications

1. Specialty Chemicals:
In the chemical industry, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for various applications including coatings and materials science.

2. Research Reagent:
The compound is often used as a research reagent due to its stability and reactivity under various conditions. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The nitrophenyl group could participate in electron transfer reactions, while the benzamide moiety might form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Compound R₁ (Position 2) R₂ (Position 3) Key Substituent Effects
Target Compound 4-nitrophenyl 4-methylbenzamide Nitro group: Strong electron-withdrawing, reduces electron density on the pyrazole ring
Compound 4-methoxyphenyl 2-methyl-3-nitrobenzamide Methoxy: Electron-donating; nitro on benzamide may enhance π-π stacking
Compound 4-methylphenyl 4-bromobenzamide Bromine: Polarizable halogen, potential for halogen bonding

Spectroscopic and Analytical Data

IR Spectroscopy :

  • The target compound’s IR spectrum would show absence of νS-H (~2500–2600 cm⁻¹), confirming the thione tautomer, similar to compounds .
  • A strong νC=O band near 1663–1682 cm⁻¹ is expected for the benzamide group, comparable to derivatives .

NMR Spectroscopy :

  • The 4-nitrophenyl group would produce deshielded aromatic protons (δ 8.0–8.5 ppm in ¹H-NMR).
  • Methyl groups (4-methylbenzamide) would appear as singlets near δ 2.5 ppm.

Mass Spectrometry :

  • Molecular ion peaks (M⁺) would align with calculated m/z values, as seen in (e.g., m/z 348 for triazole-thiones) .

Computational and Crystallographic Analysis

Software tools like SHELX (for crystal structure refinement) and Multiwfn (for wavefunction analysis) are critical for confirming tautomeric forms and electronic properties . For example:

  • Topological Analysis : Reveals charge density distribution around the sulfone groups, affecting solubility and crystal packing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step protocols starting from substituted benzamides and thieno[3,4-c]pyrazole precursors. Key steps include cyclization of the pyrazole ring and subsequent functionalization. Reaction optimization may involve:

  • Microwave-assisted synthesis to reduce reaction time and improve yield .
  • Temperature control (e.g., 60–80°C) and solvent selection (DMF or ethanol) to minimize by-products .
  • Use of strong bases like NaH to facilitate cyclization .
    • Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodology :

  • 1H/13C NMR spectroscopy to verify substituent positions and aromatic proton integration .
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation .
  • FT-IR spectroscopy to identify functional groups (e.g., sulfone C=O stretch at ~1300 cm⁻¹) .

Q. How can researchers design initial bioactivity screens for this compound?

  • Methodology :

  • In vitro assays targeting enzymes (e.g., kinases, cyclooxygenases) linked to the thieno[3,4-c]pyrazole scaffold’s known activity .
  • Dose-response studies (0.1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
  • Include positive controls (e.g., doxorubicin) and solvent controls (DMSO) to validate results .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
  • Verify compound purity via HPLC-UV/ELSD and quantify degradation products .
  • Perform docking studies to compare binding modes with structurally related active/inactive analogs .

Q. What strategies are effective for elucidating the reaction mechanism of sulfone group formation in the thieno[3,4-c]pyrazole core?

  • Methodology :

  • Kinetic isotope effect (KIE) studies to identify rate-determining steps .
  • Density Functional Theory (DFT) calculations to model transition states and intermediate stability .
  • In situ FT-IR monitoring to track sulfonation intermediates .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Synthesize analogs with varied substituents (e.g., nitro → methoxy, methyl → halogen) .
  • Use QSAR models to correlate electronic (Hammett σ) or steric parameters with bioactivity .
  • Cocrystallization studies with target proteins (e.g., COX-2) to map binding interactions .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodology :

  • Flow chemistry for continuous production of intermediates, reducing batch variability .
  • Design of Experiments (DoE) to optimize parameters (e.g., solvent volume, catalyst loading) .
  • Purification via flash chromatography with gradients tailored to separate polar by-products .

Notes

  • Key Challenges : Emphasized reproducibility (e.g., purity verification) and advanced computational tools (DFT, QSAR) to address contradictions.
  • Structural Complexity : Highlighted techniques for resolving spectral ambiguities (e.g., 2D NMR for overlapping signals) .

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